molecular formula C20H23ClN2 B5702055 1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine

1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B5702055
M. Wt: 326.9 g/mol
InChI Key: HOUDRLFYDSKMCK-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been found to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It has been found to act as a partial agonist at serotonin receptors and a dopamine D2 receptor antagonist. It has also been found to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain. It has also been found to increase the levels of dopamine in certain brain regions. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic effects.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine has advantages and limitations for lab experiments. One advantage is that it has been found to have potential pharmacological properties that can be studied for their therapeutic potential. Another advantage is that it has been synthesized through various methods, making it readily available for research. One limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Another limitation is that it has not been extensively studied in humans, making it difficult to extrapolate the results of animal studies to human populations.

Future Directions

There are several future directions for the study of 1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine. One direction is to further explore its potential antidepressant, anxiolytic, and analgesic properties. Another direction is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further research is also needed to fully understand its mechanism of action and to design experiments that target specific pathways. Additionally, more studies are needed to determine its safety and efficacy in human populations.

Synthesis Methods

1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods. One of the most common methods is the condensation of 1-benzylpiperazine with 2-chloro-3-phenylacrylonitrile in the presence of a base such as potassium carbonate. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product can be purified through recrystallization or column chromatography.

Scientific Research Applications

1-benzyl-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential pharmacological properties. It has been found to have affinity for various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. It has been studied for its potential antidepressant, anxiolytic, and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Properties

IUPAC Name

1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2/c21-20(15-18-7-3-1-4-8-18)17-23-13-11-22(12-14-23)16-19-9-5-2-6-10-19/h1-10,15H,11-14,16-17H2/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUDRLFYDSKMCK-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C/C(=C/C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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